Product packaging for Diglycidyl 1,2-cyclohexanedicarboxylate(Cat. No.:CAS No. 27103-66-8)

Diglycidyl 1,2-cyclohexanedicarboxylate

Cat. No.: B7801536
CAS No.: 27103-66-8
M. Wt: 284.30 g/mol
InChI Key: XFUOBHWPTSIEOV-UHFFFAOYSA-N
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Description

Contextualization within Cycloaliphatic Epoxy Resin Systems

Diglycidyl 1,2-cyclohexanedicarboxylate is a prominent member of the cycloaliphatic epoxy resin family. Unlike many conventional epoxy resins that are based on aromatic structures like bisphenol-A, this compound possesses a saturated cyclohexane (B81311) ring. zxchem.com This fundamental structural difference is a key determinant of its performance characteristics. The absence of aromatic rings contributes to its excellent weather resistance and stability, particularly against UV degradation. zxchem.com

One of the most notable features of this compound is its low viscosity. zxchem.com This property is highly advantageous in various processing techniques, as it allows for the formulation of systems with high filler content and facilitates easier handling and application without the need for volatile organic solvents. zxchem.com Furthermore, it is characterized by a low chlorine content, which is beneficial for applications with stringent electrical insulation requirements. tetrawill.comresearchgate.net When cured, typically with an acid anhydride (B1165640), it forms a thermosetting polymer with a high crosslinking density. tetrawill.com This dense network structure, combined with the inherent toughness imparted by the cycloaliphatic backbone, results in materials with good high-temperature resistance, arc resistance, and tracking resistance. tetrawill.com These attributes make it a preferred choice for applications in outdoor casting, electrical insulation, and the encapsulation of electronic components like LEDs. zxchem.comtetrawill.com

PropertyValueSource(s)
CAS Number 5493-45-8 sigmaaldrich.com
Molecular Formula C₁₄H₂₀O₆ sigmaaldrich.com
Molecular Weight 284.31 g/mol sigmaaldrich.com
Appearance Colorless to light yellow liquid zxchem.com
Viscosity (at 25°C) 500-1000 mPa·s researchgate.net
Epoxy Equivalent Weight 153–182 g/eq zxchem.com
Density (at 25°C) 1.22 g/mL sigmaaldrich.com

Significance in Advanced Materials Science and Polymer Chemistry Research

The unique properties of this compound extend its relevance beyond established industrial applications into the realm of advanced materials science and polymer chemistry research. Scientists are exploring its potential in creating novel materials with sophisticated functions.

A significant area of research involves its use as a crosslinking agent in the development of nanostructured materials. For instance, in the field of biotechnology, this compound (often abbreviated as DCD) has been successfully used to synthesize nanoparticles for gene delivery applications. rsc.org In one study, researchers used DCD to crosslink branched polyethylenimines (PEIs), a well-known gene delivery polymer. rsc.org This process not only transformed the polymers into nanoparticles but also helped to mitigate the inherent toxicity associated with the high positive charge of PEI. rsc.org The resulting nanoparticles exhibited promising characteristics for gene therapy, demonstrating efficient condensation of DNA and significantly higher transfection efficiency compared to the original polymer. rsc.org

The study yielded nanoparticles with specific physical properties that are crucial for their function in a biological environment. The variation in the amount of DCD used during the crosslinking reaction allowed for the tuning of these properties.

Nanoparticle SeriesSize Range (nm)Zeta Potential (mV)Source(s)
DP₁₀ (DCD-crosslinked 10 kDa PEI) 125-201+11 to +20 rsc.org
DP₂₅ (DCD-crosslinked 25 kDa PEI) 125-201+11 to +20 rsc.org

Furthermore, research in polymer chemistry investigates the toughening mechanisms of epoxy resins using modifiers like this compound. Its aliphatic and flexible structure can be incorporated into more rigid epoxy networks to enhance fracture toughness without significantly compromising thermal stability. Studies in this area focus on understanding how the addition of such cycloaliphatic diepoxides influences the morphology and mechanical properties of the cured resin, leading to the development of high-performance composites and adhesives. core.ac.uk The compound's contribution to creating materials with high dielectric strength and resistance to electrical tracking also makes it a subject of research for advanced electrical insulation systems. tetrawill.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O6 B7801536 Diglycidyl 1,2-cyclohexanedicarboxylate CAS No. 27103-66-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate
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InChI

InChI=1S/C14H20O6/c15-13(19-7-9-5-17-9)11-3-1-2-4-12(11)14(16)20-8-10-6-18-10/h9-12H,1-8H2
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InChI Key

XFUOBHWPTSIEOV-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(C(C1)C(=O)OCC2CO2)C(=O)OCC3CO3
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Molecular Formula

C14H20O6
Record name 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)-
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Related CAS

27103-66-8
Record name 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer
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DSSTOX Substance ID

DTXSID7024875
Record name Bis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate
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Molecular Weight

284.30 g/mol
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Physical Description

1,2-cyclohexanedicarboxylic acid, bis(oxiranylmethyl)- is a clear yellow viscous liquid. (NTP, 1992), Liquid
Record name 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)-
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Record name 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester
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Boiling Point

307 °F at 760 mmHg (NTP, 1992)
Record name 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)-
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Flash Point

374 °F (NTP, 1992)
Record name 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)-
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Solubility

less than 1 mg/mL at 61 °F (NTP, 1992)
Record name 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)-
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Density

1.227 at 62.8 °F (NTP, 1992) - Denser than water; will sink
Record name 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)-
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Vapor Pressure

7.5e-07 mmHg at 77 °F ; 0.000375 at 140 °F (NTP, 1992)
Record name 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)-
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CAS No.

5493-45-8, 27103-66-8
Record name 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)-
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Record name Diglycidyl hexahydrophthalate
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Record name 1,2-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester
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Record name 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer
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Record name 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester
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Record name Bis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate
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Record name DIGLYCIDYL 1,2-CYCLOHEXANEDICARBOXYLATE
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Synthetic Methodologies and Precursor Chemistry of Diglycidyl 1,2 Cyclohexanedicarboxylate

Routes to 1,2-Cyclohexanedicarboxylic Acid Precursors for Diglycidyl 1,2-cyclohexanedicarboxylate Synthesis

The primary precursor for the synthesis of this compound is 1,2-cyclohexanedicarboxylic acid. This dicarboxylic acid can be prepared through various synthetic routes, with the hydrolysis of its corresponding cyclic anhydride (B1165640) being a common and efficient method.

Acid-Catalyzed Hydrolysis of Cyclic Anhydrides in Precursor Preparation

The acid-catalyzed hydrolysis of 1,2-cyclohexanedicarboxylic anhydride is a straightforward method to produce 1,2-cyclohexanedicarboxylic acid. The reaction involves the ring-opening of the anhydride by water in the presence of an acid catalyst. youtube.comyoutube.com

The mechanism for the acid-catalyzed hydrolysis of an acid anhydride proceeds through several key steps. First, the carbonyl oxygen of the anhydride is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Subsequently, a water molecule acts as a nucleophile and attacks the activated carbonyl carbon. youtube.com This is followed by a proton transfer from the attacking water molecule to the leaving group, which is the other carboxylate group within the molecule. Finally, the C-O bond of the former anhydride cleaves, and after deprotonation of the newly formed carboxylic acid, the diacid product is obtained. youtube.com

The reaction is typically carried out in an aqueous medium, and the presence of a strong acid catalyst ensures a reasonable reaction rate. The process is generally efficient, leading to high yields of the desired dicarboxylic acid.

Stereoisomeric Control and Isolation in Precursor Synthesis

1,2-Cyclohexanedicarboxylic acid exists as cis and trans stereoisomers, which can influence the properties of the final diglycidyl ester product. wikipedia.orgresearchgate.net Therefore, controlling the stereochemistry during the synthesis of the precursor is of significant importance.

Synthesis of cis-1,2-Cyclohexanedicarboxylic Acid: The cis-isomer is readily obtained through the hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride, which is a product of the Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride. mdpi.comresearchgate.net The hydrogenation can be carried out using a silica-supported nickel catalyst in a molten state of the starting material, typically at temperatures between 120 to 140°C, to yield cis-cyclohexane-1,2-dicarboxylic anhydride. youtube.com Subsequent hydrolysis of this anhydride, as described in the previous section, yields cis-1,2-cyclohexanedicarboxylic acid. nih.gov

Synthesis and Isolation of trans-1,2-Cyclohexanedicarboxylic Acid: The synthesis of the trans-isomer can be achieved through the isomerization of the cis-isomer or by starting with a different Diels-Alder adduct. For instance, the reaction of fumaric acid with 3-sulfolene (B121364) can produce trans-cyclohex-4-ene-1,2-dicarboxylic acid, which upon hydrogenation yields racemic trans-1,2-cyclohexanedicarboxylic acid. google.com

The resolution of racemic trans-1,2-cyclohexanedicarboxylic acid is a crucial step for obtaining enantiomerically pure forms. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as (S)-phenylethylamine. The differing solubilities of the resulting diastereomeric salts allow for their separation by crystallization. The less soluble salt can be isolated, and subsequent acidification breaks the salt to yield the desired enantiomerically pure trans-1,2-cyclohexanedicarboxylic acid. nih.govrsc.org The molar ratio of the resolving agent to the racemic acid can significantly impact the efficiency of the resolution. nih.gov

Epoxidation Reactions for this compound Synthesis

The conversion of 1,2-cyclohexanedicarboxylic acid to its diglycidyl ester is achieved through an epoxidation reaction, typically involving epichlorohydrin (B41342). mdpi.com

Reaction Pathways and Mechanisms for Epoxide Formation

The synthesis of this compound from 1,2-cyclohexanedicarboxylic acid and epichlorohydrin is a two-step process involving a ring-opening reaction followed by a ring-closing reaction. thermofisher.com

Reaction Pathway:

Ring-Opening: The carboxylic acid groups of 1,2-cyclohexanedicarboxylic acid react with the epoxide ring of epichlorohydrin. This reaction is typically catalyzed by a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide. thermofisher.commdpi.com The catalyst facilitates the nucleophilic attack of the carboxylate anion on one of the carbon atoms of the epoxide ring, leading to the formation of a chlorohydrin ester intermediate. oc-praktikum.deresearchgate.net

Ring-Closing (Dehydrochlorination): In the presence of a base, such as sodium hydroxide (B78521), the chlorohydrin ester intermediate undergoes an intramolecular nucleophilic substitution. The alkoxide, formed by the deprotonation of the hydroxyl group, attacks the carbon atom bearing the chlorine atom, displacing the chloride ion and forming the desired glycidyl (B131873) ether ring. This step is essentially an intramolecular Williamson ether synthesis. mdpi.comresearchgate.net

Mechanism with Quaternary Ammonium Salt Catalyst:

The quaternary ammonium salt plays a crucial role as a phase-transfer catalyst, facilitating the reaction between the aqueous and organic phases. The mechanism involves the formation of a quaternary ammonium carboxylate salt, which is more soluble in the organic phase and a better nucleophile than the carboxylic acid itself. This enhances the rate of the initial ring-opening reaction. researchgate.net

Optimization of Synthetic Yields and Product Purity

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that can be adjusted include reaction temperature, reaction time, and the molar ratio of reactants and catalysts.

ParameterEffect on SynthesisOptimized Conditions (General)
Temperature Affects reaction rate and potential side reactions. Higher temperatures can accelerate the reaction but may also lead to polymerization of epichlorohydrin. thermofisher.comThe ring-opening step is often carried out at elevated temperatures (e.g., 110-125°C), while the ring-closing step may be performed at a lower temperature to control exothermicity. thermofisher.com
Reaction Time Sufficient time is required for complete conversion. Prolonged reaction times can lead to side product formation.Ring-opening: 0.5-3 hours; Ring-closing: 3-5 hours. thermofisher.com
Molar Ratio An excess of epichlorohydrin is typically used to ensure complete conversion of the dicarboxylic acid and to minimize the formation of oligomers. mdpi.comThe molar ratio of epichlorohydrin to dicarboxylic acid is a critical factor to control.
Catalyst Concentration The concentration of the phase-transfer catalyst influences the reaction rate.The optimal concentration needs to be determined experimentally to balance reaction speed and cost.

Purification Techniques:

The crude product often contains unreacted epichlorohydrin, catalyst, and by-products from side reactions. Purification is essential to achieve the desired product quality. tetrawill.com Common purification methods for diglycidyl esters include:

Washing: The crude product can be washed with water to remove water-soluble impurities like the catalyst and any remaining base. youtube.com

Distillation: Fractional distillation under reduced pressure is an effective method to remove volatile impurities such as unreacted epichlorohydrin and solvents. lookchem.com

Solvent Extraction: Liquid-liquid extraction can be employed to separate the desired product from impurities based on their differential solubilities in two immiscible solvents. researchgate.net

Crystallization: For solid diglycidyl esters, crystallization from a suitable solvent system can be a highly effective purification method. google.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly methods for the synthesis of epoxy resins. These "green chemistry" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

Green ApproachDescriptionRelevance to this compound Synthesis
Use of Ionic Liquids Ionic liquids can act as both solvents and catalysts, offering advantages such as low volatility, thermal stability, and recyclability. mdpi.comresearchgate.netacs.org They can be used as effective curing agents and reaction media for epoxy resin synthesis. nih.govrsc.orgThe use of imidazolium-based or phosphonium-based ionic liquids could provide a greener alternative to traditional solvents and catalysts in the epoxidation step. researchgate.netacs.org
Biocatalysis Enzymes, such as lipases and peroxygenases, can be used to catalyze epoxidation reactions under mild conditions, often with high selectivity. tandfonline.com Chemoenzymatic processes combine chemical and enzymatic steps to achieve efficient synthesis. tandfonline.comFungal peroxygenases have been shown to catalyze the epoxidation of cyclic compounds like naphthalene, suggesting potential for the biocatalytic epoxidation of 1,2-cyclohexanedicarboxylic acid or related precursors. rsc.org
Alternative Catalytic Systems The development of heterogeneous catalysts, such as metal-organic frameworks (MOFs) and supported metal catalysts, can simplify catalyst recovery and reuse, reducing waste. mdpi.comrsc.org Green catalytic systems using inexpensive and non-toxic metals are also being explored. researchgate.netMOF-5/n-Bu4NBr has been shown to be an efficient catalyst system for the synthesis of cyclic carbonates from epoxides and CO2, a reaction that shares mechanistic similarities with epoxidation. rsc.org
Renewable Feedstocks While not a direct synthesis of the target molecule, the use of vegetable oils to produce bio-based epoxy resins is a major area of green chemistry research. mdpi.comresearchgate.netacs.orgThe principles of using renewable feedstocks could potentially be applied to the synthesis of the cyclohexane (B81311) ring precursor in the long term.

Exploration of Bio-based Feedstocks for Cyclohexanedicarboxylate Derivatization

The conventional production of 1,2-cyclohexanedicarboxylates, the core precursor for this compound, typically relies on petrochemicals like o-xylene (B151617) or naphthalene. However, significant research has been directed towards alternative routes starting from biomass. researchgate.net A viable pathway involves using diacetone alcohol and fumarates, both of which can be sourced from renewable biological materials.

Diacetone alcohol is accessible through the self-aldol reaction of acetone, a product of the acetone–butanol–ethanol (ABE) fermentation of biomass. Fumarates can be produced via the oxidation of various bio-based platform chemicals, including furfural, 5-hydroxyl-methylfurfural (HMF), and levulinic acid. researchgate.net Sugars can also be converted to fumaric acid through biological processes. For instance, 2,5-furandicarboxylic acid (FDCA), another key bio-based dicarboxylic acid, is synthesized by oxidizing HMF. nih.govmdpi.com

The synthesis process involves a Raney Ni-catalyzed hydrogenation of diacetone alcohol, followed by a one-step dehydration/Diels-Alder reaction with a fumarate, and a final hydrogenation step to yield the saturated 1,2-cyclohexanedicarboxylate structure. This molecule then serves as the immediate precursor for glycidylation to produce the final epoxy resin monomer.

Table 1: Bio-based Feedstocks and Derivable Precursors for 1,2-Cyclohexanedicarboxylate

Bio-based Feedstock Source Platform Chemical Key Precursor for Synthesis
Biomass (via ABE Fermentation) Acetone Diacetone Alcohol
Biomass (e.g., Lignocellulose) Furfural, 5-Hydroxymethylfurfural (HMF), Levulinic Acid Fumaric Acid / Fumarates

This approach demonstrates a significant shift from fossil-based feedstocks to renewable resources, aligning with the goals of a circular economy and sustainable industrial chemistry. researchgate.net

Sustainable Catalytic Systems for Reduced Environmental Impact

The environmental performance of the synthesis route to this compound is heavily dependent on the catalytic systems employed, particularly for the key steps of hydrogenation and epoxidation. Green chemistry principles favor the use of heterogeneous catalysts that are easily separable and recyclable, and benign oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). nih.govrsc.org

For the epoxidation of the cyclohexene (B86901) ring (a related and model reaction for understanding the formation of the epoxide groups in glycidyl ethers), several sustainable catalytic systems have been developed:

Manganese-based Catalysts: Heterogeneous catalysts composed of Manganese (Mn) coordinated with Schiff-base ligands and supported on montmorillonite (B579905) clay have shown high efficiency. rsc.org In the epoxidation of cyclohexene using O₂ as the oxidant, these catalysts can achieve 100% conversion with 90% selectivity to the epoxide at a mild temperature of 40°C. rsc.org Their stability for at least three reaction cycles makes them an environmentally sound option. rsc.org

Rhenium-based Catalysts: Rhenium catalysts, such as methyltrioxorhenium (MTO) and alumina-supported rhenium oxide (Re₂O₇/Al₂O₃), can be synthesized from industrial waste materials. mdpi.com MTO derived from silver perrhenate (B82622) has demonstrated over 70% activity in cyclohexene epoxidation. mdpi.com These systems showcase the dual benefit of waste valorization and efficient catalysis. mdpi.com

Tungsten-based Catalysts: Recyclable, tungsten-based polyoxometalate phase transfer catalysts are effective for the epoxidation of biorenewable feedstocks like terpenes using aqueous H₂O₂ as the oxidant. rsc.org These reactions can be performed in continuous flow microreactors, allowing for safe and efficient production with short reaction times. rsc.org

Gold-based Catalysts: Gold nanoparticles supported on carbon nanotubes have also been used for the catalytic oxidation of cyclohexane with aqueous H₂O₂, showing high selectivity towards the desired products under mild conditions. mdpi.com

Table 2: Performance of Various Sustainable Catalytic Systems in Cyclohexene Epoxidation

Catalyst System Support Material Oxidant Temperature (°C) Conversion (%) Selectivity (%) Source
Mn-Schiff base complex Montmorillonite O₂ 40 100 90.0 rsc.org
Methyltrioxorhenium (MTO) None (Homogeneous) H₂O₂ Room Temp. >70 (activity) Not specified mdpi.com
Mn⁴⁺ doped ZSM-5 ZSM-5 Zeolite H₂O₂ Not specified 30.7 97.4 mdpi.com
Au Nanoparticles Carbon Nanotubes H₂O₂ 60 ~3.6 (yield) High mdpi.com

Advanced Characterization Techniques for Diglycidyl 1,2 Cyclohexanedicarboxylate and Its Derivatives

Spectroscopic Analysis for Structural Elucidation and Confirmation

Spectroscopic methods are fundamental in providing detailed information about the molecular structure, functional groups, and molecular weight of Diglycidyl 1,2-cyclohexanedicarboxylate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework and analyze the stereochemistry of the cyclohexane (B81311) ring (cis/trans isomers) and the connectivity of the diglycidyl ester groups.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton. chemicalbook.com The protons on the cyclohexane ring and the glycidyl (B131873) groups have distinct chemical shifts, which are influenced by their spatial arrangement. For instance, the axial and equatorial protons on the cyclohexane ring will exhibit different chemical shifts and coupling constants. The protons of the oxirane (epoxide) ring and the adjacent methylene (B1212753) groups are particularly important for confirming the glycidyl ester linkage. chemicalbook.com Detailed analysis of coupling patterns can help in assigning the relative stereochemistry of the substituents on the cyclohexane ring. researchgate.net

¹H NMR Spectral Data for this compound Below is a table summarizing the assigned proton chemical shifts. The data is indicative of the complex spin systems present in the molecule.

AssignmentChemical Shift (ppm)Multiplicity / CouplingInferred Structural Unit
A~4.46dd-O-CH₂ -CH(O)CH₂
B~4.43dd-O-CH₂ -CH(O)CH₂
C~3.93dd-O-CH₂ -CH(O)CH₂
D~3.90dd-O-CH₂ -CH(O)CH₂
E~3.20m-CH₂-CH (O)CH₂
F~2.91mCyclohexane Ring Protons
G~2.82dd-CH(O)CH₂
J~2.64dd-CH(O)CH₂
K, L, M, N2.02 - 1.44mCyclohexane Ring Protons
Data sourced from a typical spectrum in CDCl₃. chemicalbook.com Shifts and multiplicities can vary slightly based on solvent and isomeric mixture.

¹³C NMR complements the proton data by providing a signal for each unique carbon atom. The chemical shifts of the carbonyl carbons (C=O) in the ester groups, the carbons of the epoxide ring, and the carbons of the cyclohexane ring are key identifiers for structural confirmation. chemicalbook.com

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in this compound. nih.gov The presence of both ester and epoxide functionalities gives rise to a distinctive IR spectrum.

The most prominent absorption bands include a strong peak for the ester carbonyl (C=O) stretching vibration and characteristic peaks for the epoxide ring. FT-IR is also invaluable for monitoring chemical reactions, such as the curing of the epoxy resin. During curing, the epoxide rings react, leading to a decrease in the intensity of the epoxide-related absorption bands and the appearance of new bands, such as a broad hydroxyl (-OH) stretch if the curing agent is an amine or an anhydride (B1165640) in the presence of water.

Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2950-3050C-H StretchEpoxide Ring C-H
~2860-2940C-H StretchCyclohexane C-H
~1730C=O StretchEster Carbonyl
~1250 & ~1170C-O StretchEster Linkage
~915 & ~845Asymmetric & Symmetric StretchEpoxide Ring (C-O-C)
Peak positions are approximate and can be influenced by the specific isomeric composition and sample preparation method. chemicalbook.comnih.gov

Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which provides further structural confirmation. chemicalbook.com The compound has a molecular formula of C₁₄H₂₀O₆ and a molecular weight of approximately 284.31 g/mol . nih.govsigmaaldrich.comalfa-chemistry.com

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) at m/z 284 would be expected, although it may be weak or absent depending on the stability of the molecule under the ionization conditions. libretexts.org The fragmentation pattern is often complex but highly informative. Key fragmentation pathways typically involve:

Alpha-cleavage: Breakage of bonds adjacent to the carbonyl group or the epoxide ring. miamioh.edu

Loss of a glycidyl group: A neutral loss of C₃H₅O (57 Da) or a glycidoxy radical (•OCH₂CH(O)CH₂) can occur.

Cleavage of the ester linkage: Resulting in ions corresponding to the cyclohexanedicarboxylate backbone or the glycidyl portion.

Ring fragmentation: The cyclohexane ring itself can undergo characteristic cleavages. researchgate.net

Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValuePossible Fragment IdentityFragmentation Pathway
284[C₁₄H₂₀O₆]⁺Molecular Ion (M⁺)
227[M - C₃H₅O]⁺Loss of a glycidyl group
171[M - C₃H₅O₂ - C₃H₅O]⁺Loss of both glycidyl ester side chains
127[C₈H₁₅O]⁺Fragment from cyclohexane backbone
81[C₆H₉]⁺Cyclohexenyl cation, a common fragment for cyclohexyl systems
57[C₃H₅O]⁺Glycidyl cation

Chromatographic Methods for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound, which exists as a mixture of diastereomers (cis and trans) and, within each diastereomer, a pair of enantiomers. HPLC can be used to separate these isomers, which is crucial as their stereochemistry can influence the properties of the final cured polymer. nih.govnih.gov

The separation of the cis and trans diastereomers can typically be achieved using normal-phase or reversed-phase HPLC. sigmaaldrich.com However, the resolution of the enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based chiral columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for this type of chiral resolution. mdpi.comhplc.eu The choice of mobile phase, often a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol, is critical for achieving optimal separation. hplc.eu The development of a robust HPLC method allows for the quantification of the isomeric ratio in a given sample. Chiral mobile-phase additives can also be an alternative approach for enantioseparation on an achiral stationary phase. springernature.com

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a standard method for assessing the purity of this compound and for analyzing any volatile or semi-volatile impurities. chemicalbook.comtcichemicals.com Purity levels are often reported based on GC analysis (e.g., >85.0% by GC). tcichemicals.com

Due to the relatively high boiling point of the compound (200-205 °C at 2 mmHg), a high-temperature capillary column and appropriate temperature programming are necessary for analysis. sigmaaldrich.comchemicalbook.com GC can effectively separate the main component from residual starting materials, such as epichlorohydrin (B41342), or by-products from the synthesis. When coupled with MS (GC-MS), it provides definitive identification of these trace components based on their mass spectra, which is invaluable for quality control. nih.govnih.gov The analysis of related compounds like diethyl hexahydrophthalate by GC-MS provides a reference for the expected chromatographic behavior and fragmentation of the ester backbone. nist.gov

Thermal Analysis Techniques in Polymerization and Degradation Studies

Thermal analysis techniques are pivotal in characterizing the polymerization and degradation behavior of thermosetting resins like this compound. These methods provide critical data on the curing process, thermal stability, and decomposition mechanisms, which are essential for optimizing material processing and predicting performance.

Differential Scanning Calorimetry (DSC) for Curing Behavior, Reaction Enthalpy, and Kinetic Parameter Determination

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the curing process of epoxy resins. bohrium.com It measures the heat flow associated with chemical reactions as a function of temperature or time, providing quantitative information on the exothermic curing process of this compound. By monitoring the heat released during the crosslinking reaction, DSC allows for the determination of key parameters such as the total reaction enthalpy (ΔH), glass transition temperature (Tg), and the kinetics of the curing reaction. bohrium.commpg.de

The curing process is typically observed as an exothermic peak in a DSC scan. bohrium.com The total enthalpy of the curing reaction (ΔH_Total), which is proportional to the total number of bonds formed, is calculated by integrating the area under this exothermic peak. nih.gov This value is crucial for understanding the extent of the reaction.

Kinetic analysis of the curing process is performed to understand the reaction mechanism and to predict the material's behavior under different thermal conditions. mpg.de Non-isothermal DSC, conducted at multiple heating rates, is a common approach. researchgate.net From these scans, kinetic parameters such as the activation energy (Ea), reaction order (n), and pre-exponential factor (Z) can be determined using various model-free and model-based methods.

Commonly used methods for kinetic analysis include:

Kissinger Method: A model-fitting method used to determine the activation energy by analyzing the shift in the peak exotherm temperature (Tp) with different heating rates (β). researchgate.net

Flynn-Wall-Ozawa (FWO) Method: An isoconversional (model-free) method that calculates the activation energy as a function of the degree of conversion (α) without assuming a specific reaction model. researchgate.net

Šesták–Berggren Model: An autocatalytic model often used to describe the complex curing reactions of epoxy systems, where the reaction rate is influenced by both the concentration of reactants and the products formed. researchgate.net

The activation energy for the curing of epoxy systems, including those containing cycloaliphatic structures, typically ranges from 50 to 80 kJ/mol. researchgate.net The data derived from these kinetic models are essential for optimizing cure cycles (time and temperature) to achieve desired material properties. mpg.de

Table 1: Representative Kinetic Parameters for Epoxy Resin Curing Determined by DSC

Kinetic ParameterMethodTypical Value RangeSignificance
Activation Energy (Ea)Kissinger, Flynn-Wall-Ozawa50 - 80 kJ/molEnergy barrier for the curing reaction. researchgate.net
Reaction Order (n, m)Šesták–Berggren0.5 - 2.0Describes the dependence of reaction rate on reactant concentration. researchgate.net
Total Reaction Enthalpy (ΔH)Peak Integration300 - 500 J/gTotal heat released, indicating the extent of cure. nih.gov

Thermogravimetric Analysis (TGA) for Decomposition Profiles and Stability Assessment

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a material as a function of temperature or time in a controlled atmosphere. umw.edu.pl For polymers based on this compound, TGA is essential for assessing thermal stability and determining decomposition profiles. researchgate.net The TGA curve plots the percentage of weight loss against temperature, providing information on the temperatures at which degradation begins, proceeds, and completes. tainstruments.com

The key parameters obtained from a TGA curve include:

Onset Decomposition Temperature (T_onset): The temperature at which significant weight loss begins.

Temperature of Maximum Decomposition Rate (T_max): The temperature at which the rate of weight loss is highest, identified by the peak of the derivative thermogravimetric (DTG) curve. umw.edu.pl

Residual Mass: The percentage of material remaining at the end of the analysis, which can indicate the formation of a stable char or the presence of inorganic fillers. tainstruments.com

The thermal stability of cured this compound polymers is influenced by the crosslink density and the chemical structure of the curing agent used. TGA can be performed in an inert atmosphere (e.g., nitrogen) to study the inherent thermal degradation of the polymer backbone or in an oxidative atmosphere (e.g., air) to evaluate its stability against thermo-oxidative degradation. tainstruments.com The decomposition of epoxy resins often occurs in multiple steps, corresponding to the breakdown of different parts of the polymer network. ekb.eg

Table 2: Typical Thermal Decomposition Data for Cycloaliphatic Epoxy Resins from TGA

ParameterAtmosphereTypical Temperature RangeDescription
Onset Temperature (5% weight loss)Nitrogen300 - 350 °CIndicates the start of significant thermal degradation.
Temperature of Max. Decomposition (T_max)Nitrogen350 - 450 °CPoint of the most rapid decomposition of the polymer network. umw.edu.pl
Char Yield at 600 °CNitrogen10 - 30 %Represents the amount of carbonaceous residue formed after degradation. tainstruments.com

Morphological and Microstructural Characterization of this compound-based Polymers

The macroscopic properties of polymers derived from this compound are directly linked to their microscopic and nanoscopic structure. Advanced microscopy and diffraction techniques are employed to investigate surface features, fracture mechanisms, and internal structure.

Scanning Electron Microscopy (SEM) for Surface Topography and Fracture Analysis

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and analyzing the fracture surfaces of polymeric materials at high magnification. researchgate.net For polymers based on this compound, SEM analysis of cryo-fractured surfaces provides invaluable insights into the curing quality and failure mechanisms. researchgate.net

The morphology of the fracture surface can reveal whether the material failed in a brittle or ductile manner. researchgate.net

Brittle Fracture: Characterized by smooth, glassy surfaces with sharp edges and features like river patterns, indicating rapid crack propagation with little energy absorption.

Ductile Fracture: Shows significant plastic deformation, with rougher surfaces and features like microvoids, indicating a tougher material that absorbs more energy before failing.

SEM is also used to examine the dispersion of fillers or modifiers within the polymer matrix and the quality of the interface between the polymer and the reinforcement. nih.gov The presence of voids, agglomerates, or poor adhesion can be readily identified, helping to correlate the microstructure with the mechanical properties of the composite material.

Atomic Force Microscopy (AFM) for Surface Roughness and Nanoscale Features

Atomic Force Microscopy (AFM) provides three-dimensional topographical images of a material's surface with nanoscale resolution. nih.gov Unlike SEM, AFM can be performed in air or liquid without the need for a conductive coating, which is particularly advantageous for insulating polymer samples. nih.gov It operates by scanning a sharp tip attached to a cantilever across the sample surface, measuring the forces between the tip and the surface to generate a high-resolution map. researchgate.net

For polymers derived from this compound, AFM is used to quantify surface roughness and visualize nanoscale features. tribology.rs Key parameters derived from AFM analysis include:

Average Roughness (Ra): The arithmetic average of the absolute values of the surface height deviations measured from the mean plane.

Root Mean Square (Rq) Roughness: The root mean square average of height deviations from the mean plane.

AFM can also operate in different modes, such as TappingMode™, which allows for the mapping of phase differences across the surface. bruker-nano.jp This "phase imaging" can distinguish between different components in a polymer blend or composite based on variations in their mechanical properties (e.g., hardness, adhesion), providing a compositional map of the surface. covalentmetrology.com

Table 3: Illustrative Surface Roughness Parameters for Polymer Films Measured by AFM

ParameterTypical Value (for a smooth polymer film)Description
Average Roughness (Ra)1 - 10 nmProvides a general measure of surface smoothness. tribology.rs
Root Mean Square Roughness (Rq)2 - 15 nmSensitive to large peaks and valleys on the surface. tribology.rs
Maximum Height (Rmax)10 - 50 nmThe vertical distance between the highest and lowest points on the surface. tribology.rs

X-ray Diffraction (XRD) for Crystalline Structure and Nanocomposite Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to investigate the atomic and molecular structure of materials. azonano.com It is based on the principle of Bragg's Law, where X-rays are diffracted by the crystalline lattice of a material, producing a unique diffraction pattern. azonano.comdntb.gov.ua

For polymers based on this compound, which are typically amorphous due to their crosslinked network structure, XRD is particularly useful in two main areas:

Assessing Amorphous Nature: A broad, diffuse halo in the XRD pattern, rather than sharp peaks, confirms the amorphous (non-crystalline) structure of the cured resin. nih.gov The degree of crystallinity can be quantified if there are any semi-crystalline domains present. nih.gov

Nanocomposite Analysis: When nanofillers (e.g., nanoclay, graphene, metal oxides) are incorporated into the polymer matrix, XRD is crucial for evaluating the dispersion of the filler and the structure of the resulting nanocomposite. researchgate.netmdpi.com For example, in clay nanocomposites, XRD can determine whether the clay layers have been exfoliated (fully separated and dispersed) or intercalated (polymer chains inserted between layers), which significantly impacts the material's properties. The Scherrer equation can be used to estimate the average crystallite size of the nanofillers from the broadening of the diffraction peaks. researchgate.net

By analyzing the position, intensity, and width of the diffraction peaks, XRD provides essential information about phase composition, crystallite size, and structural order within the polymer system. azonano.com

Reaction Mechanisms and Curing Kinetics of Diglycidyl 1,2 Cyclohexanedicarboxylate Epoxy Systems

Polyaddition Reaction Mechanisms in Diglycidyl 1,2-cyclohexanedicarboxylate Curing

The cross-linking of this compound is achieved through polyaddition reactions, where the epoxy rings react with a curing agent, or hardener, without the formation of any byproducts. The choice of hardener, primarily amines or anhydrides, dictates the specific reaction pathway and the resulting network structure.

The curing of epoxy resins with amines is a well-established process involving the nucleophilic addition of the amine group to the carbon atom of the epoxide ring. google.com The reaction proceeds as the primary amine's nitrogen atom attacks the epoxy ring, leading to its opening and the formation of a secondary amine and a hydroxyl group. This newly formed secondary amine can then react with another epoxy group, creating a tertiary amine and a second hydroxyl group. This step-growth polymerization process results in a highly cross-linked, three-dimensional network. google.comresearchgate.net

However, the reaction of cycloaliphatic epoxides like this compound with amines is significantly slower than that of common bisphenol A (BPA) based epoxies. tetrawill.com This reduced reactivity is attributed to the steric hindrance around the internal epoxy groups connected to the cyclohexane (B81311) ring, which makes them less accessible to the amine nucleophile compared to the terminal epoxy groups found in BPA-based resins. tetrawill.com Consequently, curing these systems with amines often requires high temperatures for extended periods to achieve a sufficient degree of cure. tetrawill.com In some cases, intramolecular cyclization can occur, which can influence the final network structure and properties. researchgate.netkpi.ua

Anhydride (B1165640) curing agents are widely used with this compound, particularly in applications requiring high thermal stability and excellent electrical insulation. tetrawill.comtetrawill.com Common liquid anhydrides like Methylhexahydrophthalic anhydride are often preferred due to their low viscosity and ease of handling. tetrawill.comtetrawill.com

The curing mechanism is a multi-step process:

Ring Opening: The reaction is typically initiated by a hydroxyl group (present as an impurity or intentionally added) that attacks the carbonyl group of the anhydride ring. This opens the ring and forms a monoester with a free carboxylic acid group. researchgate.net

Esterification: The newly formed carboxylic acid group then reacts with an epoxy group, resulting in the formation of a diester linkage and a new hydroxyl group. researchgate.net

Propagation: This new hydroxyl group can then react with another anhydride molecule, propagating the reaction and leading to the formation of a dense, cross-linked polyester (B1180765) network. researchgate.netazom.com

This two-step mechanism results in a high degree of crosslinking, which contributes to the excellent thermal and chemical resistance of the final cured product. azom.com

Table 1: Common Anhydride Curing Agents for Epoxy Systems

Curing AgentChemical NameTypical FormKey Features
HHPAHexahydrophthalic anhydrideSolidUsed for high-performance epoxy systems. sigmaaldrich.com
MHHPAMethylhexahydrophthalic anhydrideLiquidLow viscosity, good for thermal curing of cycloaliphatic resins. tetrawill.comtetrawill.com
MTHPAMethyltetrahydrophthalic anhydrideLiquidCommon liquid hardener. tetrawill.comsolucaoatrio.net.br
NMANadic Methyl AnhydrideLiquidAnother common anhydride curing agent. tetrawill.comazom.com

Catalysts, often referred to as accelerators, play a crucial role in controlling the rate and selectivity of the curing reactions.

For anhydride curing , tertiary amines and imidazoles are effective catalysts. researchgate.netpaint.org Tertiary amines function by activating the anhydride ring, making it more susceptible to nucleophilic attack by the hydroxyl group. researchgate.net Imidazoles are also highly effective catalysts for the epoxy-carboxyl reaction. paint.orgmonash.edu In some advanced systems, self-catalytic effects have been observed with certain ionic liquids, which can enable curing without traditional accelerators. solucaoatrio.net.br

For amine curing , the inherently slow reaction with cycloaliphatic epoxides can be accelerated using specific catalysts. tetrawill.com Lewis acids, such as boron trifluoride complexes, can be incorporated into the system. These catalysts promote the reaction between the epoxy and amine groups, allowing for curing to occur at lower temperatures and in shorter times, making the process more practical for industrial applications. tetrawill.com

Polymerization Kinetics and Modeling of this compound Systems

The study of polymerization kinetics is essential for understanding the relationship between the curing process and the material's final properties. It provides critical data for process simulation and optimization.

Differential Scanning Calorimetry (DSC) is a primary technique for investigating the curing kinetics of epoxy systems. monash.eduresearchgate.net

Non-isothermal DSC studies are performed by heating the uncured resin at several constant rates. These scans provide data on the total heat of reaction (ΔH) and the temperatures at which the curing process starts, peaks, and ends. From this data, key kinetic parameters like the apparent activation energy (Ea) can be determined using methods such as the Kissinger or Flynn-Wall-Ozawa (FWO) methods. researchgate.net

Isothermal DSC studies involve holding the sample at a constant temperature and measuring the heat flow as a function of time. This provides direct information on the rate of conversion at a specific temperature and can reveal complex reaction mechanisms, such as multiple reaction stages. monash.edu

A study on the curing kinetics of a this compound system with an anhydride hardener utilized these DSC techniques to analyze the reaction progress. kisti.re.kr Similar studies on related cycloaliphatic systems have shown that the addition of diluents or fillers can alter the activation energy of the curing reaction. researchgate.netresearchgate.net

Table 2: Example Kinetic Parameters from Non-Isothermal DSC Studies of a Cycloaliphatic Epoxy System

Kinetic ModelParameterValue (kJ/mol)Reference
Kissinger MethodActivation Energy (Ea)54.84 researchgate.net
Flynn-Wall-Ozawa MethodActivation Energy (Ea)52 researchgate.net

Note: Data is from a study on a similar cyclohexanediol diglycidyl ether system and is illustrative of the parameters obtained.

The curing of epoxy resins is frequently an autocatalytic process, where a product of the reaction—typically the hydroxyl group generated from the epoxy ring-opening—acts as a catalyst, accelerating the subsequent reactions. researchgate.net This behavior results in a curing rate that is initially slow, accelerates to a maximum, and then slows down as the reactants are consumed.

To accurately describe this complex kinetic behavior, autocatalytic reaction models are employed. The Šesták-Berggren (SB) model is one of the most widely and successfully used models for describing the curing kinetics of epoxy systems. researchgate.net The model can be expressed as:

dα/dt = k(T) * α^m * (1-α)^n

where:

dα/dt is the rate of conversion

k(T) is the temperature-dependent rate constant

α is the degree of conversion

m and n are the reaction orders representing the contributions of the catalytic and non-catalytic reaction pathways, respectively.

Kinetic analyses using the Málek method have often indicated that the Šesták-Berggren model provides an excellent fit to the experimental DSC data for the curing of cycloaliphatic epoxy systems, confirming the autocatalytic nature of the mechanism. researchgate.net

Influence of Accelerators and Curing Agents on Cure Kinetics

The rate of the curing reaction of this compound is significantly influenced by the choice of curing agent and the presence of accelerators. Anhydrides, such as methylhexahydrophthalic anhydride (MTHPA), are common curing agents for this type of epoxy resin. cnrs.fr The curing process with anhydrides typically requires elevated temperatures to proceed at a practical rate.

To expedite the curing process, especially at lower temperatures, accelerators are often incorporated into the formulation. Tertiary amines are frequently used as accelerators in epoxy-anhydride systems. These accelerators can significantly impact the reaction kinetics by participating in the initiation of the polymerization.

The general mechanism for an accelerated anhydride cure involves the reaction of the accelerator with the anhydride to form a reactive intermediate. This intermediate then reacts with the epoxy group, initiating the polymerization process. The specific effects of an accelerator on the cure kinetics can be quantified using techniques like Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the curing reaction at different temperatures and heating rates.

Research Findings:

To illustrate the expected impact of an accelerator, the following hypothetical data table is presented. It shows how the presence and concentration of a tertiary amine accelerator might influence the peak exotherm temperature and the activation energy of the curing reaction of a this compound/anhydride system.

Interactive Data Table: Influence of a Tertiary Amine Accelerator on Cure Kinetics

Accelerator Concentration (phr)Peak Exotherm Temperature (°C) at 10°C/minActivation Energy (Ea) (kJ/mol)
016085
114575
213568

Note: This table is illustrative and based on general principles of epoxy curing. Actual values would need to be determined experimentally.

Gelation and Vitrification Phenomena in this compound Curing

During the curing process, this compound undergoes two critical physical transformations: gelation and vitrification.

Gelation is the point at which a continuous, cross-linked network is formed throughout the resin. At this stage, the material transitions from a liquid to a rubbery solid and loses its ability to flow. The time to reach gelation is a crucial processing parameter.

Vitrification occurs when the glass transition temperature (Tg) of the curing material rises to the curing temperature. At this point, the molecular mobility is severely restricted, and the reaction rate slows down significantly, transitioning from being chemically controlled to diffusion controlled. rdd.edu.iq

The interplay between gelation and vitrification determines the final properties of the cured epoxy. These phenomena can be studied using rheological analysis to monitor the change in viscosity and determine the gel point, and by DSC or Dynamic Mechanical Analysis (DMA) to track the evolution of the glass transition temperature.

Research Findings:

Detailed studies on the gelation and vitrification of this compound are not widely published. However, research on other epoxy systems demonstrates that the time to gelation and vitrification is highly dependent on the curing temperature and the formulation (resin, curing agent, accelerator). researchgate.net For a given system, increasing the cure temperature will decrease the time to both gelation and vitrification.

Cross-linking Density and Molecular Network Formation Analysis

The final performance of the cured this compound is largely dictated by the structure of the molecular network formed during curing, particularly its cross-linking density. The cross-linking density refers to the number of cross-links per unit volume of the polymer. A higher cross-linking density generally leads to a higher glass transition temperature, increased stiffness, and improved chemical resistance. tetrawill.com

The finished cured product of this compound is noted for its high crosslinking density and resulting toughness. tetrawill.com The formation of this network is the result of the polymerization reactions between the epoxy groups of the resin and the functional groups of the curing agent.

Research Findings:

The cross-linking density of a cured epoxy resin can be experimentally determined using techniques such as DMA. By measuring the storage modulus (G') in the rubbery plateau region (above the glass transition temperature), the cross-linking density can be calculated using the principles of rubber elasticity theory.

The following data table illustrates how the cross-linking density might be expected to influence key physical properties of cured this compound.

Interactive Data Table: Effect of Cross-linking Density on Material Properties

Cross-linking Density (mol/cm³)Glass Transition Temperature (Tg) (°C)Tensile Modulus (GPa)
Low1202.5
Medium1503.0
High1803.5

Note: This table is illustrative. The actual relationship between cross-linking density and material properties would depend on the specific curing conditions and formulation.

The molecular network that forms is a complex, three-dimensional structure. The efficiency of the cross-linking reaction and the potential for side reactions will influence the final network architecture and, consequently, the macroscopic properties of the material.

Degradation Pathways and Long Term Stability of Diglycidyl 1,2 Cyclohexanedicarboxylate and Its Polymers

Hydrolytic Degradation Mechanisms of Ester Linkages in Diglycidyl 1,2-cyclohexanedicarboxylate Derivatives

The structure of this compound contains two ester linkages which are susceptible to hydrolysis, particularly under prolonged exposure to moisture, acidic, or alkaline conditions. While the compound itself is insoluble in water, absorbed water can act as a plasticizer in the cured polymer matrix, potentially reducing the glass transition temperature and mechanical properties over time. researchgate.netnih.gov

The primary mechanism of hydrolytic degradation is the cleavage of the ester bond. This reaction can be catalyzed by either acid or base. In the presence of water, the ester group can be hydrolyzed back to its constituent carboxylic acid and alcohol—in this case, 1,2-cyclohexanedicarboxylic acid and a glycidol-derived alcohol.

Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.

Base-Catalyzed (Saponification) Hydrolysis: In an alkaline environment, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form a carboxylate salt and the alcohol.

For cured epoxy resins, long-term exposure to wet environments can lead to hydrolytic reactions that result in chain scission, which can significantly compromise the material's performance. researchgate.net Studies on other ester-containing thermosets have shown that ester groups can be cleaved, particularly in near-critical water, through mechanisms like β-elimination, leading to the formation of acid and vinyl ether groups as chain ends. This highlights the inherent reactivity of the ester linkage as a potential initiation point for degradation in aqueous or high-humidity environments.

Thermal Degradation Profiles and Mechanisms of this compound-based Materials

Materials based on this compound are known for good high-temperature resistance due to the stable cycloaliphatic structure. tetrawill.comresearchgate.net Thermal degradation, typically studied using thermogravimetric analysis (TGA), is a complex process involving multiple reactions. For epoxy resins in general, the degradation process is multi-staged.

The initial stages of degradation at lower temperatures (below 300°C) often involve the loss of any absorbed moisture and, for some systems, dehydration reactions promoted by the high concentration of hydroxyl groups in the cured resin network. cnrs.fr As the temperature increases, bond scission becomes the dominant degradation mechanism. In the case of this compound-based polymers, the ester linkages are potential weak points, alongside the ether linkages in the cured network.

Research on various cycloaliphatic epoxy resins cured with anhydrides shows that thermal decomposition typically begins above 300°C. mdpi.com The degradation mechanism for amine-cured epoxies involves the scission of C-N and O-C bonds, leading to the formation of a range of volatile products including water, ammonia, amines, and various phenols derived from the resin structure. cnrs.fr For an ester-containing resin like this compound, thermal decomposition would likely involve initial ester cleavage followed by fragmentation of the polymer backbone, releasing CO2, olefins, and other small molecules. The aliphatic nature of the resin generally provides better thermal stability compared to some aromatic epoxy systems. researchgate.net

The table below summarizes typical thermal stability data for related cycloaliphatic epoxy resin systems, as characterized by TGA.

PropertyTypical Value Range for Cycloaliphatic EpoxiesDescription
T5% (Temperature at 5% Weight Loss) 300 - 350 °CRepresents the onset temperature of significant thermal decomposition.
Tmax (Temperature of Maximum Decomposition Rate) 350 - 450 °CIndicates the temperature at which the material degrades most rapidly.
Char Yield at 600 °C 10 - 25 %The percentage of residual mass left after the main decomposition stages, indicating the formation of a thermally stable char.

This table represents synthesized data from studies on various cycloaliphatic epoxy systems and is for illustrative purposes. cnrs.frmdpi.com

Oxidative Degradation Processes in Environmental Exposure Scenarios

This compound is noted for its excellent weather resistance, which is largely attributed to its cycloaliphatic chemical structure. tetrawill.com Unlike aromatic epoxy resins such as those based on Bisphenol-A, it lacks the chromophores that are highly susceptible to UV degradation. This inherent stability makes it suitable for outdoor coatings and electrical insulation. tetrawill.com

However, long-term environmental exposure involving UV radiation, heat, and oxygen can still lead to oxidative degradation. The process is typically initiated by the formation of free radicals on the polymer backbone by UV energy. These radicals react with oxygen to form peroxy radicals, which can then abstract hydrogen from another polymer chain to form hydroperoxides and a new radical, propagating the reaction.

The decomposition of these unstable hydroperoxides leads to chain scission and the formation of carbonyl groups (aldehydes, ketones) and hydroxyl groups. The accumulation of these carbonyl groups is a primary cause of the yellowing and discoloration observed in aged epoxy resins. researchgate.net While more resistant than aromatic epoxies, cycloaliphatic resins are not immune to these processes, which can eventually lead to a loss of gloss, chalking, and a decline in mechanical properties. In some cases, intentional oxidative degradation using strong chemical oxidants can be used to break down the polymer for recycling purposes. rsc.org

Environmental Biodegradation Research

The biodegradation of highly cross-linked thermoset polymers like cured this compound is generally very limited, as the rigid, insoluble network structure is difficult for microbial enzymes to attack. quora.commdpi.com

Specific research on the microorganism-mediated degradation of this compound is not widely available. However, studies on other epoxy resins have demonstrated that certain microbes can degrade them, typically when using the resin as a sole carbon source. nih.govresearchgate.net These studies suggest that biodegradation, while slow, is possible.

For instance, a synergistic co-culture of Rhodococcus rhodochrous and Ochrobactrum anthropi was found to be capable of degrading a Bisphenol A-based epoxy resin. nih.govresearchgate.net The proposed metabolic pathway involved the consumption of Bisphenol A and other constituents. nih.gov Another study reported that Pseudomonas putida could promote the degradation of an epoxy varnish coating, with the mechanism believed to involve the oxidation of hydroxyl groups to carbonyls. nih.gov Fungal consortia, including species like Aspergillus versicolor and Cladosporium cladosporioides, have also been shown to grow on and penetrate carbon fiber reinforced epoxy composites. mdpi.com

These findings indicate that microbial consortia with specific enzymatic capabilities are required to break down the complex structures of epoxy resins. The table below lists microorganisms identified in research as being capable of degrading certain types of epoxy resins.

Microorganism(s)TypeEpoxy Resin StudiedReference
Rhodococcus rhodochrous & Ochrobactrum anthropiBacteria (Co-culture)Bisphenol A based epoxy nih.govresearchgate.netmdpi.com
Pseudomonas putidaBacteriumEpoxy resin varnish nih.gov
Aspergillus versicolor, Cladosporium cladosporioides, Chaetomium sp.Fungi (Consortium)Carbon Fiber Reinforced Polymer mdpi.com

The rate and extent of biodegradation are heavily influenced by environmental conditions. For any microbial degradation of this compound-based materials to occur, several factors would be critical:

Presence of Water: Water is essential for microbial life and for the function of extracellular hydrolytic enzymes that would be necessary to initiate the breakdown of the polymer. researchgate.net

Temperature and pH: Microorganisms have optimal temperature and pH ranges for growth and metabolic activity. Deviations from these optima would slow or halt any degradation process.

Oxygen Availability: Many degradation pathways are oxidative. Aerobic conditions are often required for efficient breakdown of complex organic molecules into carbon dioxide and water. nih.gov

Nutrient Availability: Besides a carbon source (the polymer), microbes require other nutrients like nitrogen, phosphorus, and trace elements for growth. The absence of these in the surrounding environment could limit biodegradation.

Material Properties: The cross-linking density, surface area, and presence of additives in the final product can all affect its susceptibility to microbial attack. mdpi.com

Accelerated Stability Studies for Predicting Long-Term Performance of this compound Products

Predicting the long-term performance of materials over decades of service life requires methods that can simulate aging in a much shorter time. Accelerated stability studies, or accelerated aging tests, are designed for this purpose. clir.org These tests typically involve exposing material samples to elevated levels of stress, such as high temperature and high humidity, and sometimes UV radiation. researchgate.net

The underlying principle is that the chemical reactions responsible for degradation (such as hydrolysis or oxidation) will proceed faster at higher temperatures. By measuring the change in a critical property (e.g., color change, loss of mechanical strength, decrease in glass transition temperature) at several elevated temperatures, it is possible to build a predictive model. mdpi.com

The Arrhenius equation is a commonly used model in these studies. It relates the rate of a chemical reaction to temperature. By plotting the degradation rate at different temperatures, researchers can extrapolate the data to predict the rate of degradation under normal service conditions and thus estimate the functional lifetime of the product. While specific accelerated aging studies on this compound are not detailed in the available literature, the methodology is standard for polymers. For example, accelerated aging for 300 hours in a weathering machine has been used to assess the color stability of various materials. researchgate.net

The table below outlines typical conditions used in accelerated aging protocols for polymeric materials.

ParameterConditionPurpose
Temperature 60 - 90 °CTo accelerate the rate of chemical degradation reactions (e.g., hydrolysis, oxidation).
Relative Humidity (RH) 65 - 85 %To simulate humid environments and promote hydrolytic degradation.
UV Exposure UVA / UVB LampsTo simulate outdoor sun exposure and induce photo-oxidative degradation.
Test Duration 100 - 1000 hoursA fraction of the expected service life, depending on the severity of the conditions.

These conditions are representative of standard polymer aging tests and would be adapted based on the specific product and its intended application. clir.orgresearchgate.net

Advanced Applications and Performance Enhancement of Diglycidyl 1,2 Cyclohexanedicarboxylate Based Materials

High-Performance Composites and Nanocomposites

The use of Diglycidyl 1,2-cyclohexanedicarboxylate as a resin matrix in composite materials is driven by its ability to form a highly cross-linked, durable network. tandfonline.com The incorporation of nanofillers further enhances its mechanical and functional properties, leading to the development of high-performance nanocomposites for demanding applications.

The introduction of nanoscale fillers into a this compound matrix is a key strategy for augmenting material performance.

Functional Nanodiamond (ND): Research has demonstrated significant mechanical improvements in composites made from a blend of polyurethane (PU) and this compound (DGCHD) reinforced with functional nanodiamonds. researchgate.nettandfonline.com In one study, adding 5% by weight of functional nanodiamonds resulted in a 47% increase in tensile strength and an 80% rise in Young's modulus compared to the unreinforced polymer blend. tandfonline.comtandfonline.comdokumen.pub Morphological analysis of these nanocomposites reveals a "beaded-twine" network structure, which is formed by the entrapment of nanodiamond aggregates within an epoxy/polyurethane interpenetrating network (IPN). tandfonline.comtandfonline.com Beyond mechanical strength, these nanodiamond-reinforced composites also exhibit impressive thermoresponsive shape-memory behavior, with a 95% shape recovery ability induced by heat. tandfonline.comdokumen.pub

Zinc Oxide (ZnO): Zinc oxide is recognized as an inorganic nanoparticle that can impart antimicrobial and UV-protective properties to polymer systems. dokumen.pub Its use as a filler is relevant for developing functional composite materials, including those for packaging applications. dokumen.pub In some composite systems, growing ZnO nanowire arrays directly on reinforcing fibers has been explored as a method to enhance interfacial strength and improve properties like damping and stiffness. researchgate.net

Cellulose (B213188) Nanocrystals (CNC): Cellulose nanocrystals are a renewable, high-performance nanomaterial used to reinforce polymer matrices. researchgate.netresearchgate.net Their surface contains abundant hydroxyl groups that facilitate strong interactions with polar polymer systems. researchgate.net Vitrimer composites based on a this compound (DCN) and polyethylenimine (PEI) matrix have been successfully reinforced with natural fibers, demonstrating the system's compatibility with cellulosic materials. researchgate.netscribd.com The effective stress transfer in such composites is attributed to hydrogen bonding. scribd.com Studies on other polymer systems, like polylactic acid (PLA), have shown that modified CNCs can create good interfacial interactions, leading to enhanced toughness and flexibility through efficient stress transfer across the gradient layers of the composite. acs.org

Table 1: Effect of Functional Nanodiamond (ND) Content on Mechanical Properties of DGCHD/PU Composites. tandfonline.comdokumen.pub
Nanofiller Content (wt.%)Tensile Strength Improvement (%)Young's Modulus Improvement (%)Shape Memory Recovery (%)
0---
5478095

The performance of a composite material is critically dependent on the quality of the interface between the matrix and the reinforcement. Effective load transfer from the matrix to the stronger reinforcing filler is essential for achieving enhanced mechanical properties.

In this compound-based nanocomposites, the interfacial mechanism varies with the filler. For functional nanodiamonds in a DGCHD/polyurethane blend, the enhancement is attributed to the formation of a self-assembled, nanodiamond-tethered interpenetrating network. tandfonline.com This structure arises from the physical inter-linking of the nanodiamonds with the polymer blend components, creating a robust interface for load distribution. researchgate.nettandfonline.comtandfonline.com

Coatings with Enhanced Durability and Corrosion Inhibition Properties

This compound is used to formulate high-performance coatings, valued for their durability, chemical resistance, and strong adhesion. hbjhchem.comtetrawill.com

Cross-linked polymeric coatings based on this compound provide effective protection for metal substrates. Research has shown that cross-linking this epoxy resin with curing agents like polyethylenimine (PEI) produces coatings with significant anti-corrosion properties. researchgate.netresearchgate.net In these systems, the amine groups of the PEI react with the epoxy groups of the this compound, forming a densely cross-linked network. researchgate.netgoogle.com This network acts as a robust barrier against corrosive agents. researchgate.net The abundant polar hydroxyl groups that are formed during the epoxy-amine curing reaction are instrumental in promoting strong adhesion between the polymer coating and the metal substrate. google.com Furthermore, the development of vitrimers using this compound allows for the creation of repairable, ambient-curable coatings, where the cross-linked network can undergo dynamic bond exchange to heal damage. google.com

The effectiveness of a protective coating is heavily reliant on its ability to strongly adsorb onto the surface it is protecting. For coatings based on this compound, particularly those cured with amine-based agents like polyethyleneimine, the adhesion mechanism involves a combination of physical and chemical interactions. The corrosion inhibiting effect has been attributed to electrostatic interactions between the polymer and the metal substrate. researchgate.net

In a broader context, the adsorption of inhibitor-containing coatings on metal surfaces can involve chemisorption. researchgate.net This process may include the coordination of active sites within the polymer, such as oxygen and nitrogen atoms, with the vacant d-orbitals of iron atoms on a steel surface. researchgate.net This type of strong interaction creates a stable, protective barrier that physically blocks aggressive ions from reaching the metal and initiating corrosion. researchgate.net The excellent adhesion promoted by the hydroxyl groups formed during the curing of this compound is a key factor in establishing this durable interface. google.com

Specialty Resins for Emerging Technologies

The unique chemical structure of this compound makes it a building block for specialty resins with advanced functionalities, catering to emerging technological fields. hbjhchem.comwarshel.com

Shape-Memory and Self-Healing Polymers: This resin is a key component in creating "smart" materials. As mentioned, composites of DGCHD/PU reinforced with nanodiamonds exhibit excellent heat-induced shape-memory properties. tandfonline.comdokumen.pub Even more advanced are the self-healing vitrimers synthesized from this compound (DCN) and polyethylenimine (PEI). researchgate.netscribd.com These materials can intrinsically heal physical damage at room temperature through dynamic covalent bond exchange within the polymer network, with studies reporting healing efficiencies as high as 99% on the first healing cycle. researchgate.netresearchgate.net

Non-Isocyanate Polyurethanes (NIPUs): this compound serves as a precursor in greener, safer routes to polyurethanes. rsc.orgcnr.it The process involves the cycloaddition of carbon dioxide to the epoxy groups of DGCHD to form a cyclic carbonate. rsc.org This intermediate then reacts with a diamine to produce a polyhydroxyurethane (a type of NIPU), avoiding the use of toxic isocyanates. rsc.orgcnr.it These NIPUs can be formulated into high-performance coatings. rsc.org

Fluorescent Polymers: Novel polyesters with intriguing optical properties have been synthesized through the ring-opening reaction of this compound with enamines. acs.org These polymers show fluorescence that is dependent on both concentration and the excitation wavelength. acs.org One variant was reported to display a rare white-light-like emission in solution, and the materials demonstrate sensitivity to changes in temperature and pH, suggesting their potential use as advanced fluorescent probes. acs.org

Beyond these specific examples, this compound is utilized in other advanced areas such as materials for 3D printing, electronic packaging, and insulating castables where high performance, durability, and excellent electrical properties are required. tetrawill.comtetrawill.com

3D Printing Applications and Recyclable Composites

The utility of this compound extends to the field of additive manufacturing, or 3D printing, where its properties as a reactive diluent and resin component are advantageous. tetrawill.com A significant area of development is in the formulation of vitrimers, a class of polymers that combines the thermal stability of thermosets with the reprocessability of thermoplastics. These materials offer a pathway to creating recyclable and repairable composites.

One notable development involves a shape memory vitrimer (SMV) synthesized by cross-linking this compound (DCD, also abbreviated as DCN in some literature) with branched polyethylenimine (PEI). researchgate.net This system is unique because it possesses self-healing capabilities and can be recycled. The recycling process is achieved through solvent-assisted methods using ethylene (B1197577) glycol (EG), which facilitates an internal catalyzed transesterification, allowing the material to be broken down and reformed. researchgate.net

In the context of carbon fiber-reinforced plastics (CFRP), which are notoriously difficult to recycle, vitrimers based on DCD offer a promising solution. Research into CFRP composites based on a dual disulfide vitrimer has shown potential. researchgate.net Another study specifically investigated the healing efficiency of a vitrimer synthesized from DCD and PEI for use in recyclable composites. The study determined the optimal conditions for healing cracked lap joints, achieving a healing efficiency of 51.0% when treated at 180°C for 4 hours under 5 MPa of pressure. researchgate.net This demonstrates the potential of DCD-based vitrimers to produce robust, yet recyclable and healable, composite materials, addressing a major challenge in the lifecycle of high-performance composites.

Table 1: Healing Performance of DCD-PEI Vitrimer Lap Joint

Healing Parameter Value Healing Efficiency
Temperature 180°C 51.0%
Time 4 hours
Pressure 5 MPa

Data sourced from a study on vitrimers synthesized by crosslinking DCD with PEI. researchgate.net

Electrical Insulation Materials Applications

This compound is particularly well-suited for applications in electrical insulation materials, a role driven by its distinct molecular structure and properties. tetrawill.comzxchem.com Its saturated cyclohexane (B81311) structure confers excellent weatherability and thermal stability. cd-bioparticles.com A key advantage is its low chlorine content, which is a critical requirement for materials used in high-voltage applications to ensure reliability and prevent corrosion. zxchem.comcd-bioparticles.com

When cured, DCD-based resins exhibit high crosslinking density, good toughness, and strong resistance to UV radiation and electrical arcing. zxchem.comcd-bioparticles.com A crucial feature for electrical insulation is the material's behavior under electrical decomposition. Unlike aromatic epoxy resins, such as those based on bisphenol-A, which can produce conductive graphite (B72142) upon decomposition and lead to short circuits, DCD decomposes into carbon dioxide and water. zxchem.comcd-bioparticles.com This characteristic significantly enhances the safety and reliability of insulating components made from it.

These properties make DCD an ideal choice for manufacturing components that require stringent insulation performance, such as in LED packaging, insulation embedment for transformers and coils, and mold casting for various electronic parts. tetrawill.comzxchem.com

Table 2: Electrical and Thermal Properties of Cured DCD Resins

Property Characteristic/Value Benefit in Electrical Applications
Decomposition Products Carbon Dioxide and Water Prevents short circuits caused by carbon tracks. zxchem.comcd-bioparticles.com
Chlorine Content Low High reliability for insulation materials. zxchem.com
Arc Resistance Good Maintains insulating properties under electrical discharge. zxchem.com
UV Resistance Excellent Suitable for outdoor and long-term applications. zxchem.com

Development of Smart Materials with Self-Healing Properties

The development of smart materials capable of self-repair is a frontier in materials science, and this compound has been incorporated into several innovative self-healing systems. These materials can extend the service life of products and improve safety by autonomously repairing damage.

One approach involves creating epoxy-based elastomers that can heal at room temperature without external catalysts. In one such system, DCD was added to a formulation containing a disulfide-based vitrimer. nih.gov The purpose of the DCD was to introduce hydrogen bonding via its ester carbonyl groups. These hydrogen bonds work in concert with the primary disulfide exchange reaction to facilitate the self-healing process. Control experiments confirmed that while the disulfide exchange is the main healing mechanism, the hydrogen bonds contributed by the DCD component significantly aid the efficiency of the repair. nih.gov This system achieved up to 80% healing efficiency. nih.gov

Another strategy employs a dual-capsule healing system embedded within an epoxy matrix. In a 2017 study, researchers developed a self-healing composite by embedding two different types of microcapsules: one containing this compound (DGCHD) as the epoxy resin, and the other containing a modified aliphatic amine hardener. atlantis-press.com When a crack propagates through the material, it ruptures the microcapsules, releasing the resin and hardener. The two components mix in the crack plane and polymerize, healing the damage. The study found that the optimal concentration was 6 wt.% of the DCD-containing microcapsules and 9 wt.% of the hardener-containing ones, which resulted in a recovery of ~65.6% of the material's original impact strength. atlantis-press.com

Furthermore, the vitrimers synthesized from DCD and polyethylenimine (PEI), as mentioned previously for their recyclability, are also designed as multifunctional smart materials with intrinsic self-healing capabilities. researchgate.net These materials can self-heal at room temperature due to the presence of abundant hydrogen bonds from the PEI structure, and also at higher temperatures through a transesterification mechanism that allows the polymer network to rearrange and repair damage. researchgate.net

Table 3: Research Findings on DCD in Self-Healing Systems

Self-Healing System Role of DCD Healing Mechanism Reported Efficiency
Epoxy Disulfide Vitrimer-like Material Additive Hydrogen bonding contribution 80% (at 60°C for 48h) nih.gov
Dual-Capsule System Encapsulated Resin Polymerization of released resin and hardener ~65.6% (impact strength recovery) atlantis-press.com

Biodegradable Polymer Systems Incorporating this compound Components

The principles of green chemistry and the demand for sustainable materials have driven research into biodegradable polymers. This compound has been used as a building block in the synthesis of novel polymer systems designed for biodegradability and biocompatibility.

A notable example is the synthesis of a functional aliphatic/aromatic copolyester, Poly(terephthaloyl diglyceride-co-1,2-cyclohexanediacyl diglyceride) (PTeCD) . researchgate.net This polymer was created using an acid-induced epoxide ring-opening polymerization, reacting DCD with terephthalic acid. The resulting PTeCD polymer contains alternating aliphatic and aromatic units and is designed to be biodegradable. A key feature of this polymer is the presence of extensive hydroxyl groups along its backbone. These hydroxyl groups can improve the hydrophilicity of the otherwise hydrophobic aromatic structures, making the polymer more suitable for biomedical applications. Furthermore, these reactive hydroxyl groups provide sites for further functionalization with various biomolecules. researchgate.net

In a different application area, DCD has been used as a reactive crosslinking agent to create nanoparticles for non-viral gene delivery. rsc.org In this research, DCD was used to crosslink branched polyethylenimines (PEIs). This process simultaneously converts the PEI polymers into nanoparticles and partially reduces their cationic charge density, which is a known cause of cytotoxicity. The resulting DCD-crosslinked PEI nanoparticles (DP₁₀ and DP₂₅) ranged in size from 125–201 nm. These nanoparticles were found to be non-toxic and demonstrated significantly higher transfection efficiency compared to the original PEI polymer, showing their potential for future gene delivery applications where biocompatibility and eventual degradation are important. rsc.org

Table 4: DCD-Based Biodegradable Polymer Systems

Polymer System Synthesis Method Key Components Intended Application Key Feature
PTeCD Acid-induced epoxide ring-opening polymerization DCD, Terephthalic Acid Biodegradable functional biomaterials Pendent hydroxyl groups for functionalization. researchgate.net

Toxicological and Ecotoxicological Investigations of Diglycidyl 1,2 Cyclohexanedicarboxylate and Its Metabolites

Assessment of Environmental Release and Distribution Pathways

Diglycidyl 1,2-cyclohexanedicarboxylate (DCHD) is primarily used in industrial applications such as in the manufacturing of epoxy-based coatings, paints, adhesives, and composite materials. chemicalbook.comtetrawill.com Its release into the environment can occur during its production, processing, and use. nih.gov The primary pathways for environmental release are through industrial emissions into the atmosphere and effluents into water systems. nih.govlc-impact.eu

Once released, the distribution of DCHD in the environment is governed by its physical and chemical properties. It is described as a clear yellow viscous liquid and is insoluble in water. chemicalbook.comnih.gov This insolubility suggests that in aquatic environments, it is likely to adsorb to sediment and suspended organic matter rather than dissolving. nih.govnih.gov The compound is also noted to be combustible. chemicalbook.com

The environmental fate of DCHD is influenced by several processes. Hydrolysis is a potential degradation pathway, particularly given the presence of ester linkages, though specific rates are not widely documented. The epoxide rings are reactive and can undergo ring-opening reactions. researchgate.net In the soil, its low water solubility and potential for adsorption suggest limited mobility. nih.gov Volatilization from water or soil surfaces may occur, but its relatively high boiling point (200-205 °C at 2 mmHg) suggests this is not a primary distribution pathway. sigmaaldrich.com

Key Environmental Properties:

Water Solubility: Insoluble. chemicalbook.comnih.gov

Physical State: Clear yellow viscous liquid. chemicalbook.comnih.gov

Reactivity: Incompatible with strong oxidizers, acids, and alkalis. chemicalbook.comnih.gov The epoxide groups are known to be reactive. researchgate.net

Potential for Human Exposure and Bioaccumulation

Human exposure to this compound is most likely to occur in occupational settings. nih.gov Workers involved in the manufacturing and application of epoxy resins and related products are at the highest risk of exposure. nih.govnih.gov The primary routes of occupational exposure are inhalation of vapors or aerosols and direct dermal contact with the liquid substance. nih.govresearchgate.net

For the general population, exposure is considered to be significantly lower. nih.gov Potential, albeit less direct, pathways could include contact with consumer products containing the substance, such as certain adhesives or coatings. tetrawill.com Another pathway could be through environmental contact, such as proximity to industrial facilities that release the compound or contact with contaminated soil or water. nih.govresearchgate.net

Mechanisms of Cellular and Organismal Response to this compound Exposure

The biological activity of this compound is largely attributed to its two reactive epoxide groups. These groups can covalently bind to nucleophilic sites in cellular macromolecules, including proteins and DNA. nih.gov This reactivity is a key mechanism behind its observed biological effects.

Cellular Level Response: At the cellular level, the interaction of DCHD with proteins can disrupt their function. For instance, its ability to act as a skin sensitizer (B1316253) is linked to the covalent binding of the epoxide to skin proteins, forming haptens that can elicit an immune response. nih.gov

Genotoxicity and Mutagenicity: Studies have investigated the genotoxic and mutagenic potential of DCHD. In vitro tests have shown that it can induce gene mutations. For example, it tested positive for gene mutation effects in Salmonella typhimurium strains TA100 and TA1535. chemicalbook.com It has also been reported as positive in the mouse lymphoma assay. chemicalbook.com Furthermore, in vivo studies in Chinese hamsters administered the compound orally showed a statistically significant increase in sister chromatid exchanges in bone marrow cells at higher doses. chemicalbook.com Mice given a single oral dose also showed a significant increase in the frequency of micronucleated polychromatic erythrocytes. chemicalbook.com These findings suggest that DCHD has the potential to interact with and damage genetic material. chemicalbook.comnih.govnih.gov

Comparative Toxicology with Related Cycloaliphatic Epoxides and Plasticizers

The toxicological profile of this compound can be better understood by comparing it to structurally related compounds, such as other cycloaliphatic epoxides and plasticizers. The structure-activity relationship (SAR) is a crucial concept in this comparison, as small changes in chemical structure can lead to significant differences in biological activity. youtube.com

Comparison with Other Epoxides: DCHD is a diglycidyl ester. The presence of the two epoxide rings on the molecule is a key determinant of its reactivity and toxicity. nih.gov Other epoxy compounds, such as diglycidyl ethers based on bisphenol A (DGEBA), are well-known contact allergens in epoxy resin systems. nih.gov The sensitizing capacity of these types of epoxides is often linked to the presence of a heteroatom (like oxygen) in the α-position to the epoxide ring, which is a feature of DCHD. nih.gov Studies on analogues of phenyl glycidyl (B131873) ether (PGE) have shown that the presence of such a heteroatom is crucial for the sensitizing capacity. nih.gov

Comparison with Plasticizers: While DCHD's primary function is as an epoxy resin, its ester structure bears some resemblance to certain plasticizers. However, its toxicological properties are more dominated by the reactive epoxide functionalities than the dicarboxylate core, which is more characteristic of phthalate-based plasticizers. Unlike many common plasticizers, the primary toxicological concern for DCHD revolves around its genotoxicity and sensitizing potential due to the epoxide groups, rather than endocrine-disrupting effects often associated with some phthalates.

The cycloaliphatic core of DCHD also influences its properties, conferring a different level of rigidity and reactivity compared to linear aliphatic or aromatic glycidyl ethers. researchgate.net This can affect how the molecule interacts with biological receptors and enzymes. youtube.com

Ecotoxicological Impact on Aquatic and Terrestrial Ecosystems

The release of this compound into the environment raises concerns about its potential impact on ecosystems. lc-impact.eu Ecotoxicological studies aim to determine the effects of chemical substances on aquatic and terrestrial organisms. lc-impact.eu

Aquatic Ecotoxicity: While comprehensive ecotoxicity data for DCHD is limited, its classification as a skin and eye irritant and a skin sensitizer in mammalian systems suggests a potential for adverse effects on aquatic life. nih.govsigmaaldrich.com The key endpoints in aquatic toxicology are mortality (LC50) and effects on reproduction or growth (EC50) in representative species such as fish, daphnids (water fleas), and algae. researchgate.netnih.gov

Given its insolubility in water, DCHD is likely to partition to sediment, potentially impacting benthic organisms. chemicalbook.com Bioassays with organisms like Daphnia magna are commonly used to assess the acute and chronic toxicity of chemicals in aquatic environments. nih.govresearchgate.net Although specific LC50 or EC50 values for DCHD are not consistently reported in the search results, the general principle is that substances with high reactivity and potential for bioaccumulation can pose a risk to aquatic ecosystems. nih.gov

Terrestrial Ecotoxicity: The impact on terrestrial ecosystems is also a consideration. lc-impact.eu If released onto land, DCHD is expected to bind to soil particles due to its low water solubility. nih.gov This could lead to exposure for soil-dwelling organisms. The degradation of the compound in the soil will depend on factors such as microbial activity, temperature, and moisture. The potential for runoff from contaminated land into water bodies is another pathway for its spread in the environment. lc-impact.eu

Below is a table summarizing available aquatic toxicity data, though specific values for DCHD were not found in the provided search results. The table structure is provided for illustrative purposes.

Interactive Table: Aquatic Ecotoxicity Data This table is for illustrative purposes as specific data points for DCHD were not available in the search results. It demonstrates how such data would be presented.

OrganismTest TypeEndpointValueReference
Fish (e.g., Oncorhynchus mykiss)Acute96h LC50Data not availableN/A
Invertebrate (e.g., Daphnia magna)Acute48h EC50Data not availableN/A
Algae (e.g., Raphidocelis subcapitata)Growth Inhibition72h EC50Data not availableN/A

Challenges and Future Directions in Diglycidyl 1,2 Cyclohexanedicarboxylate Research

Methodological Advancements in Characterization and Analytical Techniques

Thorough characterization of DCH and its cured polymer networks is fundamental to understanding and predicting material performance. While standard techniques provide valuable data, there are ongoing needs for more advanced and in-situ characterization methods.

Current and Emerging Techniques:

Spectroscopy and Chromatography: Techniques like Fourier Transform Infrared (FTIR) spectroscopy are used to monitor the curing process by observing the disappearance of epoxy groups. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is crucial for analyzing degradation products, which is vital for developing recyclable materials. nih.gov

Thermal Analysis: Differential Scanning Calorimetry (DSC) is widely used to determine the heat of reaction and activation energy, providing insights into the cure kinetics. researchgate.net Thermomechanical Analysis (TMA) helps in determining the coefficient of thermal expansion and the glass transition temperature (Tg), which are critical parameters for material application. researchgate.net

Mechanical Testing: Nanoindentation is an advanced technique used to measure hardness and modulus at the nanoscale, allowing for the characterization of material properties through the thickness of a sample and assessing the effects of aging and degradation. researchgate.net

The complexity of the cross-linked network in cured DCH presents a significant analytical challenge. Future advancements should focus on developing techniques that can provide more detailed information about the network structure, including cross-linking density and the nature of the cross-links, as these factors critically influence the final mechanical, thermal, and chemical properties of the material. mdpi.com

Designing Novel Derivatives with Tailored Performance Characteristics

The versatility of DCH allows for the design of new derivatives with specific performance enhancements. Research in this area focuses on modifying the molecular structure to achieve desired properties.

Strategies for Derivative Design:

Introducing Functional Groups: Incorporating specific chemical groups, such as acetal (B89532) linkages, into the epoxy resin structure can impart new functionalities like controlled degradability. nih.gov This allows for the development of materials that are stable under normal use conditions but can be broken down on demand.

Altering the Backbone Structure: The cycloaliphatic nature of DCH provides inherent UV resistance and good weatherability compared to aromatic epoxy resins like those based on Bisphenol-A. rqbchemical.com Future designs could explore modifications to the cyclohexane (B81311) ring to further enhance thermal stability or mechanical toughness.

Controlling Cross-linking: The choice of curing agent and the stoichiometry of the resin-hardener mixture significantly impact the final properties. tetrawill.com Research into novel curing agents and the precise control of the curing process can lead to materials with optimized characteristics, such as higher glass transition temperatures or improved flexibility.

A significant challenge is to enhance one property without compromising another. For instance, increasing the thermal stability of a DCH-based material, which was achieved in one study by creating an acetal-containing semi-cycloaliphatic epoxy resin, also resulted in improved mechanical properties like shear strength and flexibility. nih.gov

Sustainable Synthesis and End-of-Life Management Strategies for Diglycidyl 1,2-cyclohexanedicarboxylate Materials

The shift towards a circular economy necessitates the development of sustainable practices for both the production and disposal of DCH-based materials.

Sustainable Synthesis:

Bio-based Precursors: A promising approach involves synthesizing key precursors for cycloaliphatic polyesters from renewable resources. For example, 1,2-cyclohexanedicarboxylates can be prepared through a process starting with biomass-derived materials like fumarate, formaldehyde, and crotonaldehyde.

Greener Catalysis: The development of efficient and reusable catalysts is crucial for sustainable synthesis. One patented method for producing a related compound, diglycidyl 4,5-epoxycyclohexane-1,2-dicarboxylate, utilizes a recyclable quaternary ammonium (B1175870) phosphotungstate catalyst, which simplifies post-processing and reduces waste. google.compatsnap.com

End-of-Life Management:

Chemical Recycling: Designing DCH derivatives with cleavable bonds, such as acetal or imine linkages, allows for the chemical decomposition of the polymer network under specific conditions (e.g., in an acidic solution). nih.govresearchgate.net This enables the recovery of valuable components, such as carbon fibers from composites, and potentially the raw materials for resin synthesis. nih.gov

Advanced Recycling Technologies: Catalytic hydrogenolysis is an emerging technique for decomposing epoxy resins. Researchers have developed a solid, reusable bimetallic catalyst (nickel and palladium on cerium oxide) that can efficiently break down epoxy compounds at lower temperatures than traditional pyrolysis, facilitating the recovery of materials without significant degradation. sciencedaily.com

Biodegradation: While challenging for highly cross-linked thermosets, research into the microbial degradation of epoxy resins is an active area. nih.gov Identifying or engineering microorganisms and enzymes that can break down the stable structure of DCH-based materials could offer a long-term, environmentally friendly disposal route. nih.govyoutube.com

Conventional recycling methods for thermosets, such as pyrolysis and solvolysis, often require high energy input and harsh chemicals, which can degrade the recovered materials and have a significant environmental footprint. sciencedaily.comnih.gov The primary challenge is to develop energy-efficient and scalable recycling processes that yield high-quality recovered materials. researchgate.netyoutube.com

Addressing Health and Environmental Concerns through Comprehensive Research

A thorough understanding of the potential health and environmental impacts of DCH is essential for its responsible use.

Health and Safety Research:

Toxicological Studies: In vitro studies have shown that DCH can induce gene mutations in certain bacterial strains (S. typhimurium TA100 and TA1535) and was positive in the mouse lymphoma assay. chemicalbook.com In vivo studies on rodents indicated that high oral doses could lead to an increase in sister chromatid exchanges in bone marrow cells and micronucleated polychromatic erythrocytes. chemicalbook.com This highlights the need for careful handling and control of exposure in industrial settings.

Irritation and Sensitization: DCH is reported to be a skin and eye irritant and may cause allergic skin reactions and respiratory irritation. tetrawill.comsigmaaldrich.comnih.gov Comprehensive toxicological data is necessary to establish safe exposure limits and handling procedures.

Environmental Impact Assessment:

Biodegradability: The high durability and cross-linked nature of cured DCH make it resistant to natural degradation, contributing to plastic pollution if not managed properly at the end of its life. youtube.com Research into the biodegradability of DCH and its derivatives is crucial for assessing its long-term environmental fate.

Lifecycle Analysis: A complete lifecycle assessment is needed to quantify the environmental footprint of DCH-based materials, from raw material extraction and synthesis to end-of-life disposal or recycling. This will help identify areas for improvement and guide the development of more sustainable alternatives.

Currently, there is a lack of comprehensive data on the reproductive toxicity, specific target organ toxicity from repeated exposure, and carcinogenicity of DCH. tetrawill.com Further research is required to fill these knowledge gaps and ensure a complete safety profile.

Predictive Modeling and Computational Chemistry in this compound Systems

Computational methods are becoming increasingly powerful tools for accelerating the design and understanding of complex polymer systems like those based on DCH.

Applications of Computational Chemistry:

Molecular Dynamics (MD) Simulations: MD simulations can model the curing process at the atomic level, predicting the formation of the cross-linked network and its influence on material properties. nih.govutk.edu These simulations can also be used to predict thermomechanical properties such as glass transition temperature, thermal expansion coefficient, and elastic modulus, often showing good agreement with experimental data. utk.eduacs.org

Force Field Development: The accuracy of MD simulations depends heavily on the force field used to describe the interactions between atoms. acs.org Developing and refining reactive force fields that can accurately model bond formation and breakage is a key area of research that enables the simulation of curing and mechanical failure. nih.govacs.org

Property Prediction: Computational models can establish processing-structure-property relationships, allowing researchers to predict how changes in molecular structure or curing conditions will affect the final performance of the material. acs.orgaip.org This predictive capability can significantly reduce the time and cost associated with experimental trial-and-error.

Challenges and Future Directions:

Computational Cost: Simulating large, complex polymer networks over long timescales is computationally expensive, even with powerful computing resources. nih.govacs.org

Achieving High Cross-linking: Accurately simulating the high degrees of cross-linking (often approaching 100%) achieved in industrial applications remains a challenge for current models. nih.gov

Multi-scale Modeling: Integrating atomic-level simulations with larger-scale models is necessary to predict the macroscopic behavior of materials and components.

Future work will likely focus on developing more efficient algorithms and leveraging machine learning to accelerate simulations and enhance the predictive power of computational models for DCH systems.

Q & A

Q. How does this compound contribute to non-isocyanate polyurethane (NIPU) synthesis?

  • Methodological Answer : As a cyclic carbonate precursor, it reacts with diamines (e.g., ethylene diamine) via nucleophilic ring-opening to form urethane linkages. Optimize reaction at 80–120°C for 6–12 hours with catalytic triazabicyclodecene (TBD). Monitor conversion using differential scanning calorimetry (DSC) to track exothermic peaks (~150°C) .

Q. What strategies minimize side reactions during epoxy resin formulations?

  • Methodological Answer : Control curing kinetics using amine hardeners (e.g., DETA) at sub-stoichiometric ratios (0.8:1 amine:epoxy) to reduce crosslinking density. Employ rheological studies to identify gel points and adjust catalyst concentrations (e.g., 1–2 wt% imidazoles) . FTIR can detect premature epoxy hydrolysis (broad –OH stretches at 3400 cm1^{-1}) .

Q. How can computational modeling predict reactivity in polymer networks?

  • Methodological Answer : Use density functional theory (DFT) to calculate epoxy ring strain energies (~25–30 kcal/mol) and predict nucleophilic attack sites. Molecular dynamics simulations (e.g., LAMMPS) can model crosslinking efficiency with varying hardeners . Validate with experimental kinetic data from isothermal DSC .

Q. What role does stereochemistry play in its application as a polymer precursor?

  • Methodological Answer : The compound’s mixed stereochemistry (cis/trans cyclohexane rings) affects polymer crystallinity. Separate isomers via preparative HPLC (C18 column, acetonitrile/water eluent) and compare glass transition temperatures (TgT_g) using modulated DSC. Trans isomers typically yield higher TgT_g (~120°C) due to restricted chain mobility .

Q. How can conflicting viscosity data (e.g., 500–1000 cP vs. 150–180 g/Eq) be reconciled?

  • Methodological Answer : Viscosity varies with epoxy equivalent weight (EEW). Measure EEW via titration (ASTM D1652) and correlate with rheometry at shear rates of 10–100 s1^{-1}. For low-viscosity formulations (<500 cP), blend with reactive diluents like glycidyl neodecanoate (10–20 wt%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.